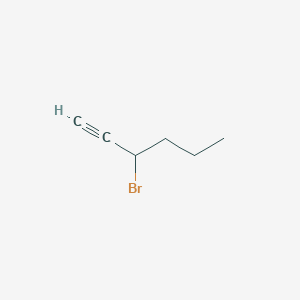

3-Bromohex-1-yne

Description

Significance of Propargylic Halides as Versatile Synthetic Intermediates

Propargylic halides, including bromides and chlorides, are highly significant as versatile intermediates in organic synthesis. Their utility stems from the presence of two reactive sites: the carbon-halogen bond and the alkyne moiety. rsc.org This dual reactivity allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures.

They serve as key building blocks for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net For instance, they are frequently used in propargylation reactions, which introduce the propargyl group (HC≡C-CH₂-) into a molecule. The Barbier-type nucleophilic addition, where propargyl bromide reacts with aldehydes, is a fundamental strategy for carbon-carbon bond formation. nih.govmdpi.com Furthermore, the alkyne's terminal hydrogen is acidic enough to be removed, and the triple bond itself can undergo addition reactions, providing further handles for synthetic modifications. rsc.org This versatility makes propargylic halides indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials. researchgate.net

Overview of the Unique Reactivity Profiles Associated with the Propargylic Moiety

The reactivity of the propargylic system is distinct and multifaceted. Propargylic halides can undergo several key reaction types:

Nucleophilic Substitution: The bromine atom in 3-Bromohex-1-yne can be displaced by a wide range of nucleophiles. These reactions can proceed through an SN2 mechanism, leading to the direct replacement of the bromide. However, an SN2' mechanism is also common, where the nucleophile attacks the terminal carbon of the alkyne, causing a rearrangement to form an allene (B1206475). organic-chemistry.org The competition between these pathways is a central feature of propargylic halide chemistry.

Organometallic Coupling Reactions: Propargylic bromides readily react with organometallic reagents, such as Grignard reagents, in the presence of transition metal catalysts. organic-chemistry.orgacs.org These reactions are powerful methods for forming new carbon-carbon bonds. For example, iron-catalyzed reactions with Grignard reagents can produce allenes with high selectivity. acs.org Similarly, nickel-catalyzed cross-coupling reactions are also efficient. rsc.org

Rearrangements: Propargylic halides and their derivatives are prone to rearrangement. For instance, upon treatment with magnesium, propargyl bromide can form a Grignard reagent that exists as an allenylmagnesium bromide, CH₂=C=CHMgBr. wikipedia.org Triphenylphosphine (B44618) can catalyze the isomerization of propargyl bromide to 1-bromopropadiene. tandfonline.com

Metal-Catalyzed Reactions: A variety of transition metals, including copper, palladium, and ruthenium, catalyze reactions involving propargylic halides. rsc.orgrsc.org Copper-catalyzed reactions, for example, enable the nucleophilic trifluoromethylation of propargylic halides, a reaction valuable for introducing the CF₃ group into organic molecules. researchgate.netrsc.org

The unique reactivity of this compound is a direct consequence of this propargylic system. Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 49769-87-1 lookchem.comnih.govguidechem.com |

| Molecular Formula | C₆H₉Br lookchem.comnih.govguidechem.com |

| Molecular Weight | 161.04 g/mol lookchem.comnih.gov |

| IUPAC Name | This compound nih.gov |

| Canonical SMILES | CCCC(C#C)Br nih.govguidechem.com |

| InChIKey | DKOSDHKWKUGAKY-UHFFFAOYSA-N nih.gov |

| Exact Mass | 159.98876 Da lookchem.comnih.gov |

| Complexity | 77.4 lookchem.comnih.gov |

| Hydrogen Bond Donor Count | 0 lookchem.com |

| Hydrogen Bond Acceptor Count | 0 lookchem.com |

| Rotatable Bond Count | 2 lookchem.com |

Historical Context and Evolution of Research in Propargylic Bromide Chemistry

Research into the reactivity of propargylic halides has a long history, marked by evolving understanding and the development of more sophisticated synthetic methods. Early studies in the mid-20th century on the reactions of propargylic halides with Grignard reagents reported conflicting results, with some researchers observing the formation of allenes while others reported alkynes and dienes. acs.org

A significant milestone was the development of the Nicolas reaction in 1972, which involves the use of a stoichiometric amount of cobalt to stabilize a propargylic cation, allowing for controlled nucleophilic additions. rsc.org This highlighted the potential of transition metals in modulating the reactivity of the propargylic system.

The turn of the 21st century saw a major shift towards direct catalytic substitution reactions, moving away from stoichiometric promoters. The pioneering work on ruthenium-catalyzed propargylic substitution in 2000 spurred extensive research into developing more efficient and selective catalytic systems. rsc.org Subsequent research has explored a wide range of catalysts, including those based on iron, nickel, copper, and palladium, for reactions such as cross-coupling, trifluoromethylation, and borylation. rsc.orgorganic-chemistry.orgrsc.orgdiva-portal.org This evolution reflects a broader trend in organic synthesis towards more atom-economical and environmentally benign catalytic methods.

Table 2: Key Research Findings in Propargylic Bromide Chemistry

| Year | Finding | Significance | Reference(s) |

|---|---|---|---|

| 1967 | Mechanistic studies on nucleophilic substitution of propargyl halides clarified pathways. | Provided a fundamental understanding of SN2 vs. SN2' reactivity. | acs.org |

| 1972 | Development of the Nicolas reaction using stoichiometric cobalt. | Enabled controlled functionalization of the propargylic position. | rsc.org |

| 1977 | Reports on iron-catalyzed selective formation of allenes from propargyl halides. | Showcased the potential of simple metal catalysts for high selectivity. | acs.org |

| 2000 | Pioneering work on Ruthenium-catalyzed propargylic substitution. | Marked the beginning of modern catalytic approaches for these substrates. | rsc.org |

| 2012 | Development of Nickel-catalyzed Negishi reactions of racemic propargylic compounds. | Expanded the scope of asymmetric cross-coupling reactions. | rsc.org |

| 2013 | Copper-catalyzed nucleophilic trifluoromethylation of propargylic halides. | Provided an efficient method for synthesizing trifluoromethylated alkynes and allenes. | researchgate.netrsc.org |

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromohex-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c1-3-5-6(7)4-2/h2,6H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOSDHKWKUGAKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499714 | |

| Record name | 3-Bromohex-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49769-87-1 | |

| Record name | 3-Bromo-1-hexyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49769-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromohex-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromohex 1 Yne and Analogous Propargylic Bromides

Direct Halogenation Strategies

Direct halogenation methods aim to introduce a bromine atom at the propargylic position of a pre-existing alkyne carbon skeleton. These reactions often involve radical mechanisms or the use of specific electrophilic bromine sources.

The direct bromination of a terminal alkyne such as hex-1-yne at the propargylic position (C-3) is a challenging transformation. The electron-rich triple bond is highly susceptible to electrophilic addition, which is often the competing and dominant reaction pathway. However, under radical conditions, substitution at the propargylic position can be achieved. This is analogous to the well-known allylic bromination of alkenes. The reaction, known as the Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride (CCl₄), often with a radical initiator such as benzoyl peroxide or light. scribd.com The low concentration of molecular bromine (Br₂) generated in situ from the reaction of NBS with trace amounts of HBr favors the radical substitution pathway over electrophilic addition to the triple bond. scribd.com

N-Bromosuccinimide (NBS) is the most common reagent for achieving propargylic bromination. scribd.com Its use in nonpolar solvents minimizes ionic pathways, thereby promoting the desired radical substitution. The reaction proceeds via a radical chain mechanism involving the abstraction of a propargylic hydrogen to form a resonance-stabilized propargyl radical, which then reacts with bromine.

While phosphorus tribromide (PBr₃) is a powerful brominating agent, it is primarily used for the conversion of alcohols to alkyl bromides and is not typically employed for the direct propargylic bromination of alkynes. masterorganicchemistry.comyoutube.com Its reaction with an alkyne would likely lead to complex mixtures or addition reactions rather than selective substitution at the propargylic position. The primary and most effective application of PBr₃ in synthesizing propargylic bromides is through the conversion of propargylic alcohols, as discussed in a later section.

Table 1: Propargylic Bromination using N-Bromosuccinimide (NBS)

| Substrate | Reagents | Product | Notes |

|---|---|---|---|

| Alkene (general) | NBS, CCl₄, initiator | Allylic Bromide | The Wohl-Ziegler reaction is a foundational method for allylic and benzylic bromination. scribd.com |

| Terminal Alkyne | NBS, CCl₄, initiator | Propargylic Bromide | Reaction proceeds via a radical mechanism, analogous to allylic bromination. scribd.com |

| Alkenes | NBS, DBU | Allylic Amine | Dual activation of NBS by DBU can lead to allylic amination, showcasing alternative reactivity. organic-chemistry.org |

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide an alternative pathway to propargylic bromides, typically by constructing the carbon chain through the reaction of an acetylide nucleophile with an appropriate electrophile.

The alkylation of acetylide anions is a fundamental carbon-carbon bond-forming reaction in organic synthesis. openstax.orgmasterorganicchemistry.com This method involves the deprotonation of a terminal alkyne using a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to generate a highly nucleophilic acetylide anion. masterorganicchemistry.com This anion can then react with a primary alkyl halide in an S_N2 reaction to form a more substituted, internal alkyne. openochem.org

For instance, acetylene (B1199291) can be deprotonated once and reacted with ethyl bromide to produce but-1-yne. This but-1-yne could then serve as a precursor for 3-bromohex-1-yne via other methods. A subsequent alkylation of the but-1-yne acetylide with another ethyl bromide would yield hex-2-yne, not the desired terminal alkyne. To synthesize a compound like 3-octyne, the acetylide of hex-1-yne could be reacted with ethyl bromide, or conversely, the acetylide of acetylene could be sequentially alkylated with butyl bromide and then ethyl bromide, but this does not directly yield a propargylic bromide. doubtnut.com The direct synthesis of this compound using this class of reaction is not straightforward, as it requires forming a C-Br bond at the propargylic position, not a C-C bond.

Acetylide anions are potent nucleophiles due to the high p-character of the sp-hybridized orbital containing the lone pair of electrons. openstax.orgfiveable.me Their utility lies in S_N2 reactions with electrophiles, most commonly primary alkyl halides, to extend carbon chains. masterorganicchemistry.commasterorganicchemistry.com Reactions with secondary and tertiary alkyl halides are less efficient, as the strong basicity of the acetylide anion often leads to E2 elimination as a major competing pathway, forming alkenes instead of the desired alkyne product. openstax.orgopenochem.org Therefore, the choice of a primary alkyl halide is crucial for achieving high yields in substitution reactions. openochem.org While central to alkyne synthesis, this method's primary role is in carbon skeleton construction rather than the direct introduction of a propargylic bromine atom.

Conversion from Propargylic Alcohols

One of the most reliable and widely used methods for preparing propargylic bromides is the substitution of a hydroxyl group from a corresponding propargylic alcohol. thieme-connect.de This approach avoids the regioselectivity issues associated with direct halogenation of the alkyne. For the synthesis of this compound, the starting material would be hex-1-yn-3-ol.

Several reagents are effective for this transformation, with phosphorus tribromide (PBr₃) being a common choice. google.comgoogle.com The reaction typically proceeds with inversion of stereochemistry at the carbinol center via an S_N2 mechanism. masterorganicchemistry.com The alcohol's hydroxyl group is converted into a good leaving group upon reaction with PBr₃, which is then displaced by a bromide ion. masterorganicchemistry.com This method is often preferred over using hydrobromic acid (HBr) as it avoids the formation of carbocation intermediates, thus preventing potential rearrangements like the Meyer-Schuster rearrangement. thieme-connect.de

Other effective reagent systems include triphenylphosphine (B44618) (PPh₃) in combination with bromine (Br₂) or carbon tetrabromide (CBr₄). thieme-connect.de These combinations also convert the hydroxyl group into an excellent leaving group (an oxyphosphonium species), which is subsequently displaced by bromide in an S_N2 reaction, leading to inversion of configuration. thieme-connect.de These methods are generally mild and provide good yields of the desired propargylic bromide.

Table 2: Synthesis of Propargylic Bromides from Propargylic Alcohols

| Starting Alcohol | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| Propargyl Alcohol | PBr₃, Pyridine | Propargyl Bromide | Low | google.com |

| Propargyl Alcohol | PBr₃ (no base) | Propargyl Bromide | Improved | google.com |

| General Propargylic Alcohols | PBr₃ | Propargylic Bromide | Varies | masterorganicchemistry.comthieme-connect.de |

| General Propargylic Alcohols | PPh₃, CBr₄ | Propargylic Bromide | 85-95% | thieme-connect.de |

Strategies Involving Bromination of Propargylic Alcohol Derivatives

A primary route for synthesizing propargylic bromides, including this compound, involves the conversion of the corresponding propargylic alcohols. Propargylic alcohols are compounds containing a hydroxyl (-OH) group attached to a carbon atom next to an alkyne functional group. rsc.org The synthesis of these precursor alcohols is often straightforward, typically achieved through the nucleophilic addition of an acetylide to an aldehyde or ketone. rsc.org

Various brominating agents can be employed for this transformation. Reagents such as N-bromosuccinimide (NBS) or hydrogen bromide (HBr) are commonly used under controlled conditions. The choice of solvent and temperature can significantly influence the reaction's efficiency and selectivity. For instance, factors like solvent polarity and reaction temperature are crucial, with optimal conditions varying depending on the specific substrate and brominating agent.

A widely used method for converting alcohols to alkyl halides is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a tetrahalomethane like carbon tetrabromide (CBr₄). organic-chemistry.org This reaction proceeds under mild conditions and generally produces high yields. organic-chemistry.org A modified version of the Appel reaction using triphenylphosphine and 1,2-dibromotetrachloroethane (B50365) (DBTCE) has also been shown to be effective for converting various alcohols, including chiral ones, into their corresponding bromides with high efficiency and stereoselectivity. tubitak.gov.tr Another approach involves the use of phosphorus tribromide (PBr₃), often in the presence of an amine catalyst, to convert propargyl alcohol to propargyl bromide. google.com

The reaction of secondary-type propargylic alcohols with a combination of triphenylphosphine and carbon tetrabromide can sometimes lead to a mixture of products, including the desired propargylic bromides, as well as allenic bromides and brominated dienes, depending on the reaction conditions. organic-chemistry.org

Mechanistic Considerations of Triphenylphosphine/Bromine Systems

The reaction involving triphenylphosphine and bromine is a common method for generating a brominating agent in situ. When triphenylphosphine (PPh₃) and bromine (Br₂) are mixed, they form dibromotriphenylphosphorane (Ph₃PBr₂). orgsyn.org

The generally accepted mechanism for the conversion of an alcohol to an alkyl bromide using this system, analogous to the Appel reaction, involves several key steps. organic-chemistry.org First, the triphenylphosphine is activated by the halogen source. In this case, the Ph₃PBr₂ is the active species. The oxygen atom of the propargylic alcohol then attacks the phosphorus atom of the Ph₃PBr₂, forming an oxyphosphonium intermediate. organic-chemistry.org This step effectively transforms the hydroxyl group into a good leaving group. Finally, a bromide ion acts as a nucleophile and displaces the oxyphosphonium group in an Sₙ2 reaction. organic-chemistry.orgtubitak.gov.tr If the carbon atom bearing the alcohol is a stereocenter, this Sₙ2 displacement typically proceeds with an inversion of configuration. organic-chemistry.orgtubitak.gov.tr

The following table summarizes the key steps in the mechanism:

| Step | Description |

| 1. Activation | Triphenylphosphine reacts with bromine to form dibromotriphenylphosphorane (Ph₃PBr₂). |

| 2. Oxyphosphonium Formation | The alcohol's oxygen atom attacks the phosphorus of Ph₃PBr₂, creating an oxyphosphonium intermediate. |

| 3. Nucleophilic Attack | A bromide ion performs an Sₙ2 attack on the carbon atom, displacing the triphenylphosphine oxide leaving group. |

| 4. Product Formation | The final products are the propargylic bromide and triphenylphosphine oxide. |

This mechanism highlights the role of triphenylphosphine in activating the alcohol for nucleophilic substitution by the bromide ion.

Metal-Mediated and Catalyzed Preparations

Metal-mediated and catalyzed reactions offer alternative and often highly selective pathways for the synthesis of propargylic bromides and their precursors.

Zinc-Mediated Propargylation Reactions for Propargylic Bromide Precursors

Zinc-mediated reactions, often referred to as Barbier-type reactions, are a significant method for forming carbon-carbon bonds. mdpi.com These reactions involve the coupling of a carbonyl compound (like an aldehyde or ketone) with an organic halide in the presence of a metal, such as zinc. Specifically, the zinc-mediated propargylation of aldehydes or imines using propargyl bromide is a valuable technique for synthesizing homopropargylic alcohols and amines, which are precursors to more complex molecules. mdpi.com

For example, the reaction of isatin-derived imines with propargyl bromide mediated by zinc can produce 3-propargylated 3-aminooxindoles in good yields without the need for catalysts or harsh conditions. mdpi.com Similarly, the synthesis of homopropargylic alcohols can be achieved through the zinc-mediated propargylation of aldehydes. mdpi.com The regioselectivity of these reactions, meaning whether the propargyl or allenyl product is formed, can be influenced by the reaction conditions, including the solvent system. nih.gov For instance, conducting the zinc-mediated coupling of propargylic bromides with butanal in a mixture of THF and aqueous ammonium (B1175870) chloride solution can lead to the formation of propargylic and allenic alcohols with high selectivity. nih.gov The use of zinc in aqueous media for Barbier-type reactions has been shown to be effective, and the addition of saturated aqueous NH₄Cl solution can be crucial for the reaction to proceed. nih.govacs.org

The following table shows the effect of different metals on the regioselectivity of the reaction between propargyl bromide and an aldehyde:

| Metal Mediator | Predominant Product |

| Indium | Homopropargyl alcohol acs.org |

| Tin | Homopropargyl alcohol (slightly lower selectivity than Indium) acs.org |

| Bismuth | Homopropargyl alcohol (slightly lower selectivity than Indium) acs.org |

| Zinc | Lower selectivity acs.org |

| Cadmium | Lower selectivity acs.org |

Stereoselective Approaches to Propargylic Bromide Synthesis

Achieving stereoselectivity in the synthesis of propargylic bromides is crucial when creating chiral molecules. This can be approached in several ways, including the stereoselective synthesis of precursor alcohols or the stereospecific substitution of a chiral propargylic derivative.

One strategy involves the diastereoselective addition of a propargyl anion equivalent to a chiral aldehyde or ketone. mdpi.com For instance, the zinc-mediated propargylation of certain chiral imines has been shown to proceed with high diastereoselectivity. mdpi.com

Another powerful method is the transition metal-catalyzed cross-coupling of propargyl electrophiles with organometallic reagents. An iron-catalyzed Suzuki–Miyaura coupling between lithium alkenylborates and propargyl bromides has been developed for the stereospecific synthesis of 1,4-enynes. rsc.org This reaction proceeds with high regioselectivity (Sₙ2-type) and retains the stereochemistry of the alkenylborate. rsc.org

Furthermore, the substitution of enantioenriched propargylic alcohol derivatives, such as phosphates, with organocuprate reagents can proceed with high regioselectivity and stereospecificity, leading to enantioenriched propargylic products. researchgate.net The choice of the copper reagent and reaction conditions can dictate whether the reaction proceeds via an Sₙ2 or Sₙ2' pathway, thus controlling the final product's structure. researchgate.net

The indium-mediated allenylation of α-hydroxyl-substituted aldehydes with propargyl bromides in aqueous ethanol (B145695) has been shown to proceed with high diastereoselectivity, favoring the formation of syn-diols due to a chelation effect. acs.org

Reactivity and Transformational Chemistry of 3 Bromohex 1 Yne

Electrophilic Addition Reactions at the Alkyne Moiety

The carbon-carbon triple bond in 3-bromohex-1-yne is an electron-rich region, making it susceptible to attack by electrophiles. This reactivity is characteristic of alkynes and leads to the formation of various addition products. libretexts.orgpearson.com

The triple bond of this compound can undergo halogenation, such as the addition of bromine (Br₂). The reaction proceeds via an electrophilic addition mechanism. libretexts.org The initial addition of a bromine atom leads to the formation of a cyclic bromonium ion intermediate. Subsequent attack by a bromide ion opens the ring, resulting in a dibromoalkene. libretexts.org Given that the starting material already contains a bromine atom, this reaction would lead to a tribrominated product. If two equivalents of the halogen are used, the reaction can proceed further to form a tetrahaloalkane. libretexts.org

A typical halogenation reaction of an alkyne with one equivalent of a halogen results in a dihaloalkene. The stereochemistry of this addition is typically anti, leading to the formation of the trans-isomer. libretexts.org

Table 1: Halogenation of Alkynes

| Reactant | Reagent | Product | Stereochemistry |

|---|---|---|---|

| Alkyne | X₂ (1 equiv.) | Dihaloalkene | Anti-addition |

The addition of hydrogen halides (HX) to the alkyne moiety of this compound is a key reaction that can exhibit regioselectivity. The outcome of the reaction is dependent on the reaction conditions.

Markovnikov Addition: In the absence of peroxides, the addition of a hydrogen halide, such as hydrogen bromide (HBr), to an alkyne follows Markovnikov's rule. The hydrogen atom adds to the carbon atom of the triple bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon. For a terminal alkyne like this compound, the hydrogen would add to C1 and the bromine to C2, forming 2,3-dibromohex-1-ene. libretexts.orgsmolecule.com The mechanism involves the formation of a vinyl cation intermediate, with the more stable cation being favored. libretexts.org

Anti-Markovnikov Addition: In the presence of radical initiators like peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. pearson.compearson.com In this case, the bromine atom adds to the less substituted carbon of the triple bond (C1), and the hydrogen atom adds to the more substituted carbon (C2). This would result in the formation of 1,3-dibromohex-1-ene. pearson.com

Table 2: Regioselectivity in Hydrohalogenation of this compound

| Reaction Conditions | Reagent | Product | Regioselectivity |

|---|---|---|---|

| No Peroxides | HBr | 2,3-Dibromohex-1-ene | Markovnikov |

Nucleophilic Substitution Reactions at the Brominated Carbon

The bromine atom at the C3 position of this compound is susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups.

The reaction of this compound with nucleophiles such as amines and thiols typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. smolecule.com In an SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group (bromine) from the backside, leading to an inversion of stereochemistry at the chiral center, if applicable. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

The efficiency of the SN2 reaction is influenced by several factors, including the strength of the nucleophile and the steric hindrance around the reaction center. Amines and thiols are effective nucleophiles for this transformation. smolecule.comresearchgate.net

The ability of this compound to undergo nucleophilic substitution is a powerful tool in organic synthesis for building more complex molecules. smolecule.com By choosing the appropriate nucleophile, a variety of functional groups can be introduced at the C3 position. This versatility makes this compound a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds. smolecule.com For example, reaction with an amine would yield a substituted amino-alkyne, while reaction with a thiol would produce a thioether-alkyne. These products can then be further elaborated into more complex molecular structures.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound can participate in various transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions typically involve catalysts based on metals like palladium, nickel, or copper. thieme-connect.de

Prominent examples of such reactions include the Suzuki, Sonogashira, and Heck couplings. mdpi.com In these reactions, the carbon-bromine bond of this compound is activated by the metal catalyst, allowing for the coupling with a variety of partners. For instance, in a Sonogashira coupling, the alkyne component of one molecule can be coupled with an aryl or vinyl halide, or in the case of this compound, the bromo-alkane part can be coupled with a terminal alkyne. spbu.ru Similarly, in a Suzuki coupling, an organoboron compound can be coupled with the haloalkane. mdpi.com These reactions are highly valued for their efficiency and functional group tolerance, enabling the synthesis of complex molecules from simpler precursors. thieme-connect.dersc.org

Nickel-Catalyzed Cross-Couplings

Nickel catalysis provides a powerful and often complementary approach to palladium for cross-coupling reactions involving propargylic halides like this compound. rsc.org Nickel catalysts are particularly effective for certain transformations, including the coupling of organozinc and Grignard reagents. rsc.orgwikipedia.org

The Negishi coupling, a reaction between an organozinc compound and an organic halide catalyzed by a nickel or palladium complex, is a versatile method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction allows for the introduction of a wide variety of organic groups at the propargylic position. The general scheme involves the reaction of this compound with an organozinc reagent (R-ZnX) in the presence of a nickel catalyst to yield the corresponding substituted alkyne.

The reaction is prized for its functional group tolerance and the relatively high reactivity of organozinc reagents compared to other organometallics. thieme-connect.de The mechanism of nickel-catalyzed Negishi couplings can differ from the typical oxidative addition-transmetalation-reductive elimination cycle seen with palladium, sometimes involving radical pathways. rsc.orgillinois.edu

Table 1: Examples of Nickel-Catalyzed Negishi Cross-Coupling Reactions

| Electrophile | Organozinc Reagent | Catalyst System | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Racemic Propargylic Halides | Arylzinc Reagents | NiCl₂·glyme / pybox | Enantioenriched Alkynes | Good | organic-chemistry.org |

A significant advancement in Negishi couplings is the development of stereoconvergent asymmetric versions. nih.govresearchgate.net These reactions utilize a chiral nickel catalyst to couple a racemic mixture of a propargylic halide, such as this compound, with an organozinc reagent to produce a single enantiomer of the product in high enantiomeric excess. organic-chemistry.orgacs.org This method is highly valuable as it allows for the creation of stereochemically defined centers from a racemic starting material, bypassing the need for a classical kinetic resolution or the use of an enantiomerically pure starting material. organic-chemistry.orgnih.gov

For instance, a catalyst system composed of NiCl₂·glyme and a chiral pybox ligand has been successfully employed for the asymmetric Negishi cross-coupling of racemic secondary propargylic halides with various arylzinc reagents. organic-chemistry.orgnih.gov This process is noteworthy as it is the first successful application of this type of coupling to propargylic halides and arylzinc reagents. organic-chemistry.org The reaction proceeds with good yields and high enantioselectivity, tolerating a range of functional groups on both the propargylic halide and the arylzinc partner. organic-chemistry.org Notably, this nickel-catalyzed system preferentially forms alkynes over allenes, a selectivity that contrasts with some palladium-catalyzed systems. organic-chemistry.org

The Kumada coupling, one of the earliest developed cross-coupling reactions, employs a Grignard reagent (R-MgX) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org When applied to propargylic substrates like this compound, nickel-catalyzed Kumada couplings can lead to the formation of either allene (B1206475) or propargyl products, depending on the reaction conditions and the nature of the Grignard reagent and catalyst.

The reaction of this compound with a Grignard reagent in the presence of a nickel catalyst can proceed through different pathways. An S_N_2' pathway, where the nucleophile attacks the terminal alkyne carbon with concomitant displacement of the bromide, leads to the formation of an allene. Conversely, a direct S_N_2-type substitution at the carbon bearing the bromine atom results in a propargyl-substituted product. The regioselectivity of this reaction is a critical aspect, often influenced by steric and electronic factors of the substrates and the specific nickel-ligand complex employed.

Palladium-Catalyzed Cross-Couplings

Palladium catalysts are widely used for cross-coupling reactions due to their high efficiency, functional group tolerance, and predictable stereochemistry. thieme-connect.dethieme-connect.de

In palladium-catalyzed cross-coupling reactions of propargylic electrophiles like this compound, the regioselectivity, which dictates whether an allene or an alkyne is formed, is a key consideration. The product distribution is highly dependent on the choice of catalyst, ligand, and reaction conditions. nih.gov

The formation of an alkyne product arises from a direct coupling at the propargylic position. In contrast, the allene product results from a coupling at the terminal sp-hybridized carbon of the alkyne, accompanied by a propargylic rearrangement. The choice of ligand coordinated to the palladium center can significantly influence the reaction pathway and, therefore, the regiochemical outcome. nih.gov For example, certain phosphine (B1218219) ligands may favor the formation of the alkyne product, while others might promote the allenic pathway.

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) or C(sp)-C(sp) bond, typically involving the reaction of a vinyl or aryl halide with a terminal alkyne. organic-chemistry.orgchemeurope.com The reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgscielo.org.za

While the classic Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, variations of this reaction can be applied to propargylic bromides. In such cases, this compound can act as the electrophilic partner, coupling with another terminal alkyne. This reaction would lead to the formation of a 1,4-disubstituted-1,3-diyne. The success of such a coupling depends on the careful selection of reaction conditions to favor the desired cross-coupling over potential side reactions, such as homocoupling of the terminal alkynes. scielo.org.za

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Allene |

| Alkyne |

| Propargyl bromide |

| Organozinc reagents |

| Grignard reagents |

| Arylzinc reagents |

| NiCl₂·glyme |

| Pybox |

| Terminal alkynes |

| 1,3-diyne |

Copper-Catalyzed Cross-Couplings

Copper-catalyzed cross-coupling reactions represent a powerful tool in organic synthesis, and this compound serves as a versatile substrate in these transformations. These reactions often proceed with high efficiency and selectivity, enabling the formation of complex molecular architectures.

The copper-catalyzed reaction of propargylic halides, such as this compound, with organoboron compounds is a significant method for the synthesis of allenes. This transformation allows for a 1,3-substitution pattern, where the nucleophile attacks the γ-carbon of the propargylic system, leading to the formation of the allene structure. Specifically, the use of organoboron nucleophiles like alkyl boranes and arylboronic esters has proven effective. organic-chemistry.orgnih.gov This methodology is valued for its ability to generate substituted allenes with good functional group compatibility under mild reaction conditions. organic-chemistry.org

A key aspect of this reaction is the regioselectivity, favoring the formation of allenes over acetylenic products. The choice of catalyst, solvent, and the nature of the organoboron reagent can influence the outcome. For instance, boron "ate" complexes, formed from pinacol (B44631) boronic esters and a strong base, undergo transmetalation to a copper species, which then couples with the propargylic halide. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Allene Synthesis from Propargylic Precursors

| Propargylic Substrate | Organoboron Reagent | Catalyst System | Product Type | Reference |

| Propargylic Phosphate | Alkyl Borane | Copper Catalyst | Trisubstituted Allene | organic-chemistry.org |

| Propargylic Phosphate | Arylboronic Ester | Copper Catalyst | Trisubstituted Allene | organic-chemistry.orgnih.gov |

| Propargylic Halide | Boron "ate" Complex | Copper Cyanide | Substituted Allene | organic-chemistry.org |

A significant advancement in this area is the development of asymmetric syntheses of trisubstituted allenes. By employing chiral propargylic precursors, such as enantioenriched propargylic phosphates, it is possible to achieve excellent chirality transfer during the copper-catalyzed coupling with organoboron reagents. organic-chemistry.orgnih.gov This approach provides access to axially chiral allenes with high enantiospecificity. organic-chemistry.org

The reaction proceeds with a high degree of regioselectivity and demonstrates good tolerance for various functional groups. nih.gov The use of chiral ligands in conjunction with the copper catalyst can also induce enantioselectivity in the formation of allene products from achiral starting materials. These asymmetric methods are crucial for the synthesis of biologically active molecules and chiral materials where the specific stereochemistry of the allene is critical.

Iron-Catalyzed Cross-Couplings of Propargylic Halides

While copper and palladium are more common, iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative. princeton.eduresearchgate.net Iron catalysts can promote the coupling of propargylic halides like this compound with various nucleophiles. These reactions often proceed via radical mechanisms, offering different reactivity and selectivity compared to traditional transition metal-catalyzed processes. tamu.edu The use of iron is advantageous due to its low cost, abundance, and lower toxicity. researchgate.nettamu.edu

Research in this area has explored the difunctionalization of unactivated olefins with alkyl halides and Grignard reagents, showcasing the versatility of iron catalysis. tamu.edu While specific examples detailing the iron-catalyzed cross-coupling of this compound are less prevalent in the provided context, the general principles of iron-catalyzed reactions with alkyl halides suggest its potential applicability. princeton.eduthieme-connect.de

Cycloaddition Reactions (Click Chemistry Applications)

The terminal alkyne functionality of this compound makes it an excellent substrate for cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org

The Huisgen 1,3-dipolar cycloaddition involves the reaction of an azide (B81097) with an alkyne to form a 1,2,3-triazole. wikipedia.orgorganic-chemistry.org This reaction is known for its high efficiency and broad substrate scope. organic-chemistry.org The thermal version of this reaction can lead to a mixture of regioisomers (1,4- and 1,5-substituted triazoles). wikipedia.org

The copper(I)-catalyzed version of the azide-alkyne cycloaddition (CuAAC) is a highly regioselective reaction that exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a prime example of a click reaction due to its reliability, specificity, and mild reaction conditions. wikipedia.org The active Cu(I) catalyst can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate, or from Cu(I) salts such as copper(I) iodide. wikipedia.orgnih.gov

The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.govrsc.org This process is significantly accelerated compared to the uncatalyzed thermal reaction. organic-chemistry.org The CuAAC is tolerant of a wide range of functional groups and can be performed in various solvents, including water. organic-chemistry.org The reaction of this compound with an organic azide in the presence of a copper(I) catalyst would lead to the formation of a 1-(5-bromopent-2-yn-1-yl)-4-substituted-1H-1,2,3-triazole.

Table 2: Key Features of Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Catalyst | Regioselectivity | Key Features | References |

| Thermal Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-isomers | Requires elevated temperatures. | wikipedia.org |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | 1,4-disubstituted isomer | High yields, mild conditions, wide functional group tolerance. | wikipedia.orgorganic-chemistry.orgnih.gov |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium | 1,5-disubstituted isomer | Can be used with internal alkynes. | wikipedia.orgorganic-chemistry.org |

Azide-Alkyne Cycloadditions (Huisgen-Type Reactions)

Iridium-Catalyzed Cycloaddition of Azides with Bromoalkynes for 1,5-Disubstituted 4-Bromo-1,2,3-Triazoles

Iridium catalysis has emerged as a valuable tool for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. researchgate.net Specifically, in the reaction of azides with bromoalkynes like this compound, iridium dimer complexes have been shown to effectively catalyze the [3+2] cycloaddition. researchgate.net This reaction proceeds under mild conditions and provides a direct pathway to 1,5-disubstituted 4-bromo-1,2,3-triazoles in yields ranging from reasonable to excellent. researchgate.net

The mechanism of the iridium-catalyzed cycloaddition with bromoalkynes differs from that with thioalkynes. nih.gov Density functional theory (DFT) calculations suggest that the reaction with bromoalkynes involves the initial formation of a six-membered-ring metallacycle intermediate. nih.gov This intermediate then isomerizes to a less stable metallabicyclic iridium-carbene species, which undergoes reductive elimination to furnish the 4-bromotriazole product. nih.gov This contrasts with the reaction of thioalkynes, which proceed through a more stable iridium-carbene intermediate, leading to 5-sulfenyltriazoles. nih.gov The iridium-catalyzed reaction has also been noted to be sensitive to the steric and electronic nature of the azide, showing selectivity for certain azide types. rsc.org

Regioselective Synthesis of Triazole Isomers

The ability to selectively synthesize different triazole isomers is a significant advantage of metal-catalyzed azide-alkyne cycloadditions. While copper(I) catalysis famously leads to 1,4-disubstituted triazoles, ruthenium catalysts are known to produce the 1,5-disubstituted isomers. organic-chemistry.orgnih.govorganic-chemistry.org Iridium catalysis, as discussed above, provides a reliable route to 1,5-disubstituted 4-bromo-1,2,3-triazoles from bromoalkynes. researchgate.netnih.gov

The regioselectivity of these reactions is influenced by the metal catalyst and the electronic properties of the alkyne. For instance, rhodium(I) catalysis can be directed to yield either 1,4- or 1,5-regioisomers of sulfonyl-1,2,3-triazoles by controlling the reaction conditions and the nature of the sulfur-containing alkyne. acs.org In the context of this compound, the inherent electronic properties of the bromoalkyne substrate, in combination with the chosen metal catalyst, dictate the regiochemical outcome of the cycloaddition. The development of various catalytic systems allows for the targeted synthesis of specific triazole isomers, which is crucial for applications in medicinal chemistry and materials science. nih.govresearchgate.net

Other Metal-Catalyzed Click Chemistry Approaches (e.g., Silver, Zinc, Ruthenium Catalysis)

Beyond iridium, other metals have been explored for catalyzing the azide-alkyne cycloaddition, each offering distinct advantages and regioselectivities.

Silver Catalysis: Silver(I) salts, such as silver chloride (AgCl), have been shown to catalyze the azide-alkyne cycloaddition to form 1,4-disubstituted-1,2,3-triazoles. wikipedia.orgmdpi.comnih.gov The reaction can be performed in water at room temperature. mdpi.com Mechanistic studies, including DFT calculations, suggest that the reaction can proceed through both mononuclear and binuclear silver-acetylide intermediates, with the binuclear pathway having a lower energy barrier. mdpi.comrsc.org While pre-formed silver acetylides may not react directly with azides, ligated silver(I) sources are effective catalysts. wikipedia.org

Zinc Catalysis: Zinc(II) acetate (B1210297) (Zn(OAc)₂) serves as an inexpensive and environmentally friendly catalyst for the azide-alkyne cycloaddition in water, yielding 1,4-disubstituted-1,2,3-triazoles from terminal alkynes. rsc.orgresearchgate.net This method is sensitive to steric hindrance in the alkyne, which can be exploited for regioselective synthesis. rsc.org A zinc-mediated method using diethylzinc (B1219324) (ZnEt₂) has also been developed for the regioselective formation of 1,5-substituted 1,2,3-triazoles at room temperature. nih.govacs.org This reaction proceeds through a zinc acetylide intermediate and allows for further functionalization at the 4-position of the triazole ring. nih.govacs.org

Ruthenium Catalysis: Ruthenium(II) complexes, particularly those containing a pentamethylcyclopentadienyl (Cp) ligand like [CpRuCl], are highly effective catalysts for the synthesis of 1,5-disubstituted 1,2,3-triazoles from terminal alkynes. organic-chemistry.orgorganic-chemistry.orgnih.gov A key advantage of ruthenium catalysis is its ability to also facilitate the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The proposed mechanism involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. nih.govresearchgate.net This catalytic system complements the copper-catalyzed approach, providing access to the alternative regioisomer. organic-chemistry.orgchalmers.se

Propargylation Reactions

This compound can serve as a propargylating agent, introducing the hex-1-yn-3-yl group into various molecules. This is a valuable transformation for the synthesis of complex organic structures.

Nucleophilic Propargylation of Carbonyl Compounds (e.g., Aldehydes, Ketones)

The reaction of propargylic halides, such as this compound, with carbonyl compounds in the presence of a metal mediator is a common method for synthesizing propargylic and allenic alcohols. The regioselectivity of this reaction, leading to either the propargyl or allenyl product, is influenced by several factors including the substituents on the propargyl halide, the nature of the carbonyl compound, the solvent, and the metal used. mdpi.com

Stereoselective Propargylation Methodologies

Achieving stereoselectivity in the propargylation of carbonyl compounds is a significant challenge. The development of chiral auxiliaries and catalysts for these reactions is an active area of research. For instance, asymmetric allenylation of aliphatic aldehydes has been achieved using a chiral formamide (B127407) as a catalyst in a Barbier-type reaction. While specific examples utilizing this compound are not detailed in the provided context, the general principles of stereoselective propargylation would apply.

Zinc-Mediated Barbier-Type Reactions of Propargylic Bromides

The Barbier-type reaction, typically carried out in a single pot with the substrate, alkyl halide, and metal, is a convenient method for carbon-carbon bond formation. Zinc is a commonly used metal for mediating the reaction of propargylic bromides with carbonyl compounds. mdpi.com These reactions can be performed in aqueous media, such as a THF/saturated aqueous NH₄Cl solution, which can enhance selectivity. mdpi.comrsc.org The reaction of substituted propargylic bromides with aldehydes in the presence of zinc powder can lead to the formation of both allenic and propargylic alcohols, with the product ratio being highly dependent on the reaction conditions and the structure of the substrates. mdpi.com Mechanochemical methods, such as ball-milling, have also been developed for zinc-mediated Barbier-type allylations and propargylations, offering advantages such as operational simplicity and the avoidance of dry solvents. organic-chemistry.org

Isomerization Reactions

Isomerization reactions of this compound involve the rearrangement of its atoms to form structural isomers. These transformations are pivotal in expanding the synthetic utility of this compound, leading to the formation of valuable allene derivatives.

Propargyl-Allene Rearrangements (e.g., Triphenylphosphine-Catalyzed Isomerization)

The propargyl-allene rearrangement is a characteristic reaction of propargyl systems, including this compound. isu.ru This process typically involves a chemrxiv.orgchemrxiv.org-sigmatropic shift, transforming a propargyl starting material into a functionalized allene. rsc.org In the context of this compound, this rearrangement would lead to the formation of 1-bromohexa-1,2-diene.

While specific literature detailing the triphenylphosphine-catalyzed isomerization of this compound is not abundant, the general principle of phosphine-catalyzed rearrangements of propargylic systems is well-established. For instance, phosphine catalysis has been shown to facilitate the conjugate addition and rearrangement of allenes. mdpi.com These reactions often proceed through the formation of phosphonium (B103445) intermediates, which then undergo further transformations. A proposed mechanism for a related transformation suggests that the phosphine attacks the allene, leading to a zwitterionic intermediate that can then rearrange.

Influence of Catalysts and Reaction Conditions on Isomerization Pathways

The pathway of isomerization for propargylic compounds like this compound is highly dependent on the choice of catalyst and the reaction conditions employed. Various catalysts, including those based on gold, rhodium, and palladium, have been utilized to effect such transformations. mdpi.comorganic-chemistry.org

Gold catalysts, in particular, are known for their ability to activate alkynes and allenes towards nucleophilic attack. mdpi.com For example, Au(III) catalysts have been used for the rearrangement of aryl-substituted allenes to 1,3-dienes at ambient temperatures. mdpi.com The mechanism is thought to involve the coordination of the gold catalyst to the allene, followed by a series of steps that lead to the rearranged product. mdpi.com

Similarly, rhodium catalysts have been employed in the coupling reactions of propargylic carbonates to afford allenylsilanes with excellent chirality transfer. organic-chemistry.org The reaction conditions, such as the solvent and the presence of additives, can also significantly impact the outcome of the isomerization. For instance, the use of specific solvents can influence the stability of intermediates and transition states, thereby directing the reaction towards a particular isomer. isu.ru

Cyclization Reactions

Cyclization reactions of this compound and its derivatives are crucial for the synthesis of various cyclic and heterocyclic compounds. These transformations can be achieved through intramolecular processes or by employing electrophilic or transition metal-mediated strategies.

Intramolecular Cycloisomerization Processes

Intramolecular cycloisomerization of substrates derived from this compound can lead to the formation of carbocyclic and heterocyclic ring systems. While direct examples involving this compound are not explicitly detailed in the provided search results, related systems demonstrate the potential of this approach. For instance, gold-catalyzed cycloisomerization of 1,5-enynes is a well-established method for constructing cyclic structures. bham.ac.uk This type of reaction proceeds through the activation of the alkyne by the gold catalyst, followed by nucleophilic attack from the tethered alkene. bham.ac.uk

Electrophilic Cyclization Strategies (e.g., in Enediyne Synthesis)

Electrophilic cyclization is a powerful strategy for constructing complex molecules, including enediyne systems. spbu.ru In this context, derivatives of this compound can serve as precursors. For example, an efficient strategy for the synthesis of asymmetrically substituted enediynes fused to heterocycles has been developed based on the electrophilic cyclization of diacetylenes and Sonogashira coupling. spbu.ru This approach involves the iodocyclization of ortho-functionalized (buta-1,3-diynyl)arenes to generate 2-ethynyl-3-iodoheteroindenes, which can then be coupled with various acetylenes. spbu.ru Although this compound itself is not directly used in the initial cyclization step in this specific example, the synthesis of related starting materials like 1-bromohex-1-yne highlights the relevance of such bromoalkynes in the broader synthetic scheme. spbu.ru

The reactivity in these cyclizations is influenced by the nature of the electrophile and the nucleophilicity of the participating groups. For instance, iodine has been shown to be effective in the synthesis of 2-alkyl-3-iodobenzofurans via electrophilic cyclization. spbu.ru

Palladium-Mediated Oxidative Cyclizations

Palladium catalysis offers a versatile platform for oxidative cyclization reactions. While direct palladium-mediated oxidative cyclization of this compound is not explicitly described, related transformations provide insight into potential reaction pathways. For example, palladium-catalyzed intramolecular sequential Heck cyclization and oxidation reactions have been developed for the synthesis of substituted cycloheptenones from 1-bromoocta-1,7-diene-3-ols. researchgate.net This process involves an intramolecular 7-exo-trig cyclization followed by a palladium(II)-catalyzed oxidation. researchgate.net

Furthermore, a general methodology for synthesizing substituted cyclohexenol (B1201834) systems with conjugated bis-exocyclic dienes has been developed via a palladium-catalyzed intramolecular 6-exo-dig cyclization of an 'ene-yne' moiety. chemrxiv.orgresearchgate.net This method demonstrates the power of palladium catalysis in constructing six-membered rings from acyclic precursors containing both alkene and alkyne functionalities. chemrxiv.orgresearchgate.net The reaction conditions, including the choice of palladium catalyst, base, and solvent, are critical for achieving high yields and selectivity. mdpi.com

Stereochemical Aspects in 3 Bromohex 1 Yne Synthesis and Reactions

Enantioselective Synthesis of Chiral Propargylic Bromides

The direct enantioselective synthesis of chiral propargylic bromides like 3-bromohex-1-yne presents a significant challenge. Typically, these compounds are synthesized from corresponding chiral propargylic alcohols. Therefore, the development of enantioselective methods focuses on the asymmetric synthesis of these alcohol precursors. mdpi.comrsc.org When a reaction between achiral reagents produces a chiral product, the result is a racemic mixture containing equal amounts of both enantiomers. pressbooks.pub To achieve an excess of one enantiomer, chiral catalysts or reagents are employed to create an asymmetric environment during the reaction. pressbooks.pub

Key strategies for accessing enantioenriched propargylic alcohols include:

Asymmetric Alkynylation of Aldehydes: This is one of the most powerful methods for constructing chiral propargylic alcohols. It involves the addition of a terminal alkyne to an aldehyde in the presence of a chiral catalyst. For the synthesis of the precursor to (R)- or (S)-3-bromohex-1-yne, butanal would be reacted with ethynylmagnesium bromide or a similar nucleophile. The Trost asymmetric alkynylation, using a ProPhenol ligand, is a notable example of a highly efficient and enantioselective method for preparing optically active secondary propargylic alcohols. uio.no

Asymmetric Reduction of Propargylic Ketones: The enantioselective reduction of a propargylic ketone (e.g., hex-1-yn-3-one) can furnish the desired chiral propargylic alcohol. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.

Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture of propargylic alcohols, leaving the unreacted enantiomer in high enantiomeric excess.

Once the enantioenriched propargylic alcohol (e.g., (R)-hex-1-yn-3-ol) is obtained, it can be converted to the corresponding bromide, often with inversion of configuration, using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃). Careful selection of the brominating agent is essential to minimize racemization or rearrangement.

| Strategy | Reactants | Typical Chiral Catalyst/Reagent | Product |

|---|---|---|---|

| Asymmetric Alkynylation | Aldehyde (e.g., Butanal) + Terminal Alkyne | Zn(OTf)₂ / (+)-N-methylephedrine; (S,S)-ProPhenol ligand | Chiral Secondary Propargylic Alcohol |

| Asymmetric Reduction | Propargylic Ketone (e.g., Hex-1-yn-3-one) | Chiral Borane Reagents (e.g., Alpine Borane); Noyori-type catalysts | Chiral Secondary Propargylic Alcohol |

| Kinetic Resolution | Racemic Propargylic Alcohol | Lipase enzymes; Sharpless Asymmetric Epoxidation catalysts | Enantioenriched Propargylic Alcohol |

Diastereoselective Control in Propargylation Reactions

Propargylation reactions, where a propargyl group is introduced into a molecule, are fundamental for synthesizing homopropargylic alcohols and amines. mdpi.com When a chiral propargylic bromide like (R)- or (S)-3-bromohex-1-yne reacts with a substrate that is also chiral (e.g., a chiral aldehyde or a ketone with a pre-existing stereocenter), the formation of diastereomers is possible. The control of this diastereoselectivity is a key synthetic challenge.

The reaction of propargyl bromides with carbonyl compounds, often mediated by metals like zinc, indium, or tin, proceeds via a nucleophilic attack of an organometallic species on the carbonyl carbon. mdpi.comchemchart.com The stereochemical outcome is governed by the relative orientation of the reactants in the transition state. Felkin-Anh or chelation-controlled models are often used to predict the major diastereomer. For instance, the diastereoselective propargylation of α-alkoxy aldehydes with propargyl bromide and zinc has been reported. chemchart.com

The inherent chirality of the propargyl bromide itself can influence the stereochemical course of the reaction, a concept known as substrate-based diastereoselection. The chiral center in this compound can direct the approach of the electrophile, leading to a preferential formation of one diastereomer over the other. The degree of diastereoselectivity depends on factors such as the nature of the metal, the solvent, and the steric and electronic properties of both the propargyl bromide and the chiral substrate.

Stereoconvergent and Stereospecific Transformations in Catalytic Cross-Couplings

Catalytic cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, and propargylic electrophiles like this compound are valuable substrates. researchgate.net The stereochemical course of these reactions can be either stereospecific or stereoconvergent, providing distinct pathways to chiral products. nih.govmasterorganicchemistry.com

Stereospecific Cross-Coupling: In a stereospecific reaction, the configuration of the product is directly dependent on the configuration of the starting material. masterorganicchemistry.com For example, an enantioenriched propargylic bromide ((R)-3-bromohex-1-yne) will react to form a product with a specific, predictable stereochemistry. These reactions typically proceed through a mechanism where the stereocenter is involved in the key bond-forming step without loss of stereochemical information, such as an S_N_2-type pathway. rsc.org Iron- and lanthanum-catalyzed cross-coupling reactions of propargylic electrophiles with Grignard reagents or organoborates have been shown to proceed with high stereospecificity and S_N_2 regioselectivity. rsc.orgresearchgate.net Copper-catalyzed couplings of propargylic ethers with Grignard reagents have also demonstrated high stereospecificity, affording products with excellent enantiomeric excess. researchgate.net

Stereoconvergent Cross-Coupling: A stereoconvergent process allows for the synthesis of a single enantiomer of a product from a racemic mixture of the starting material. nih.gov This is highly advantageous as it avoids the need for a separate resolution or enantioselective synthesis of the starting propargylic bromide. Nickel-catalyzed asymmetric Negishi cross-couplings of racemic secondary propargylic halides with arylzinc reagents are a prime example of this approach. nih.gov These reactions can convert a racemic mixture of a propargylic bromide into a highly enantioenriched arylated alkyne. nih.gov The mechanism is believed to involve the formation of a radical intermediate or a rapidly equilibrating organonickel species, which then undergoes enantioselective reductive elimination from a chiral nickel complex. acs.org

| Reaction Type | Starting Material | Catalyst System (Example) | Key Feature | Product Stereochemistry |

|---|---|---|---|---|

| Stereospecific | Enantioenriched (R)- or (S)-Propargylic Bromide | FeCl₃ / Lithium Alkenylborates rsc.org | Configuration of reactant determines product configuration. | Single, predictable stereoisomer. |

| Stereoconvergent | Racemic Propargylic Bromide | NiCl₂·glyme / Chiral Ligand / ArZnEt nih.gov | Both enantiomers of the reactant converge to a single product enantiomer. | Enantioenriched (often >90% ee). nih.gov |

Mechanisms of Chirality Transfer in Allene (B1206475) Formation from Propargylic Precursors

One of the most important transformations of chiral propargylic precursors like this compound is their conversion into axially chiral allenes. nih.govrsc.org This process involves a formal S_N_2' reaction, where a nucleophile attacks the terminal carbon of the alkyne, inducing a rearrangement that displaces the bromide leaving group from the C3 position. The key to this transformation is the efficient transfer of point chirality from the propargylic stereocenter to axial chirality in the resulting allene. organic-chemistry.orgbris.ac.uk

The stereochemical outcome of these reactions is highly dependent on the reaction mechanism, which is influenced by the choice of catalyst and nucleophile. organic-chemistry.org

Anti-Stereoselective Pathway: The most common pathway involves an anti-S_N_2' mechanism. The nucleophile attacks the alkyne from the face opposite to the leaving group. This leads to a predictable relationship between the stereochemistry of the starting propargylic electrophile and the resulting allene. Copper-catalyzed reactions of propargylic phosphates or mesylates with organoboron or organozinc reagents frequently proceed via this anti-stereospecific pathway, resulting in excellent central-to-axial chirality transfer. organic-chemistry.orgorganic-chemistry.org

Syn-Stereoselective Pathway: While less common, syn-S_N_2' pathways are also possible, leading to the opposite allene enantiomer from the same propargylic precursor. The ability to switch between syn and anti elimination pathways from a single chiral precursor offers a powerful strategy for enantiodivergent synthesis. bris.ac.uk

Radical Pathways: Allene synthesis can also proceed through radical mechanisms. nih.gov For example, iron-catalyzed reactions of propargyl halides with alkylmagnesium reagents can involve propargyl radical intermediates. nih.gov The control of chirality transfer in radical processes is often more complex, but enantioselective methods using chiral catalysts to trap the radical intermediate are being developed. rsc.org

The mechanism of chirality transfer in a copper-catalyzed reaction typically involves the formation of a propargylcopper(III) intermediate. The subsequent reductive elimination can occur with high stereoselectivity, transferring the chiral information to the allene product. The nature of the ligands on the copper center plays a crucial role in controlling the regioselectivity (allene vs. alkyne product) and the stereospecificity of the transformation. organic-chemistry.orgorganic-chemistry.org

Computational and Mechanistic Investigations

Elucidation of Reaction Mechanisms Through Computational Modeling (e.g., Nickel-Catalyzed Cross-Couplings)

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for understanding complex reaction mechanisms at a molecular level. For a hypothetical nickel-catalyzed cross-coupling reaction involving 3-Bromohex-1-yne, computational studies would typically be employed to map the entire catalytic cycle. This would involve calculating the geometries and energies of reactants, intermediates, transition states, and products.

Key mechanistic questions that computational modeling could address for this compound include the operative catalytic cycle, such as Ni(0)/Ni(II) or a radical-based Ni(I)/Ni(III) pathway. DFT calculations can help determine the favorability of oxidative addition of the C-Br bond to a nickel(0) center, the subsequent transmetalation with a coupling partner, and the final reductive elimination step to form the product and regenerate the catalyst. While numerous computational studies exist for nickel-catalyzed couplings of various alkyl and aryl bromides, specific thermodynamic and kinetic data for this compound are not present in the available literature. nih.govnih.govsquarespace.com

Theoretical Studies of Reactivity, Regioselectivity, and Stereoselectivity

Theoretical studies are crucial for predicting the intrinsic reactivity of a molecule like this compound and the selectivity of its reactions. Such studies would involve analyzing the molecule's electronic structure, frontier molecular orbitals (HOMO and LUMO), and bond dissociation energies. These parameters provide insights into where the molecule is most likely to react and through what pathways.

For this compound, a key focus of theoretical studies would be the competition between reactions at the alkynyl C-H bond, the carbon-bromine bond, and potential addition reactions across the triple bond. Furthermore, if the chiral center at the C3 position is considered (for (R)- or (S)-3-Bromohex-1-yne), computational studies would be invaluable in predicting and explaining the stereochemical outcome of reactions, such as whether a reaction proceeds with inversion, retention, or racemization of the stereocenter. However, published theoretical studies focusing specifically on the reactivity, regioselectivity, and stereoselectivity of this compound are currently unavailable.

Application of Computational Chemistry in Ligand and Catalyst Design

Computational chemistry plays a pivotal role in the rational design of ligands and catalysts to improve reaction efficiency, selectivity, and scope. By modeling the interaction of a substrate like this compound with a metal catalyst, chemists can computationally screen various ligands to identify those that might enhance the desired reaction.

This process often involves calculating key steric and electronic properties of ligands and correlating them with predicted reaction barriers or intermediate stabilities in a catalytic cycle. For instance, in a hypothetical cross-coupling reaction, computational methods could be used to design a ligand that facilitates the oxidative addition of the C-Br bond of this compound or promotes the desired reductive elimination step. While this is a common practice in modern catalysis, there is no specific mention in the literature of computational ligand and catalyst design efforts tailored for reactions involving this compound.

Integration of Spectroscopic (e.g., UV-Vis, ESI-MS) and Electrochemical Analyses in Mechanistic Studies

The combination of computational modeling with experimental techniques provides a powerful approach for validating and refining proposed reaction mechanisms. Spectroscopic methods like UV-Vis and mass spectrometry (ESI-MS) can be used to detect and characterize reaction intermediates. For instance, in a nickel-catalyzed reaction of this compound, these techniques could potentially identify key Ni-containing species in the catalytic cycle.

Electrochemical methods, such as cyclic voltammetry, are instrumental in probing the redox properties of the catalyst and intermediates, which is particularly important for mechanisms involving changes in the metal's oxidation state (e.g., Ni(I), Ni(II), Ni(III)). These experimental data provide crucial benchmarks for computational models. A comprehensive mechanistic study of this compound would ideally integrate these experimental findings with theoretical calculations to build a robust understanding of the reaction pathway. At present, such integrated mechanistic studies specifically focused on this compound have not been reported in the scientific literature. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules like 3-Bromohex-1-yne by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The terminal alkyne proton (H-1) is expected to appear as a doublet of doublets or a triplet due to coupling with the proton at the chiral center (H-3). The methine proton at C-3, being directly attached to the electronegative bromine atom, would show a significant downfield shift. The propyl chain protons would exhibit characteristic multiplets.

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The acetylenic carbons (C-1 and C-2) have characteristic shifts in the 70-85 ppm range. The carbon bearing the bromine atom (C-3) is shifted downfield, while the other aliphatic carbons of the propyl group appear in the upfield region.

While specific experimental data for this compound is not widely published, predicted chemical shifts based on established principles provide a clear expectation for its spectral features. For comparison, the experimentally determined NMR data for its isomer, 1-Bromohex-1-yne , is available and highlights the differences in chemical shifts due to the bromine's position. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is based on predictive models and established chemical shift theory.

¹H NMR (in CDCl₃)| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 (≡C-H) | ~2.5 | d (doublet) |

| H-3 (-CHBr) | ~4.2 - 4.4 | m (multiplet) |

| H-4 (-CH₂-) | ~1.9 - 2.1 | m (multiplet) |

| H-5 (-CH₂-) | ~1.5 - 1.6 | m (multiplet) |

¹³C NMR (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (≡CH) | ~75 |

| C-2 (-C≡) | ~85 |

| C-3 (-CHBr) | ~45 - 50 |

| C-4 (-CH₂-) | ~35 |

| C-5 (-CH₂-) | ~22 |

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for confirming the connectivity of a molecule's carbon skeleton. An HMBC experiment on this compound would reveal correlations between protons and carbons that are separated by two or three bonds. This data would be instrumental in definitively assigning the positions of the bromine atom and the propyl chain relative to the alkyne functional group.

Table 2: Expected Key HMBC Correlations for this compound This table outlines the predicted correlations that would confirm the compound's structure.

| Proton | Correlating Carbons (2-3 bonds away) | Structural Confirmation |

|---|---|---|

| H-1 (≡C-H) | C-2, C-3 | Confirms proximity of the terminal alkyne to the bromine-bearing carbon. |

| H-3 (-CHBr) | C-1, C-2, C-4, C-5 | Links the chiral center to both the alkyne and the propyl chain. |

| H-4 (-CH₂-) | C-3, C-5, C-6 | Confirms the first methylene (B1212753) group's position in the propyl chain. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would display characteristic absorption bands that confirm its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | ~3300 (strong, sharp) |

| Alkyne | C≡C Stretch | ~2100 (weak to medium, sharp) |

| Alkane | C-H Stretch | ~2850-2960 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental composition and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. This technique would be used to assess the purity of a this compound sample, with the GC retention time being characteristic of the compound under specific conditions. The mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint. A key feature would be the molecular ion peak [M]⁺, which would exhibit a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound This table is based on established fragmentation patterns for alkyl halides and alkynes.

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 160/162 | [C₆H₉Br]⁺ | Molecular Ion ([M]⁺) |

| 81 | [C₆H₉]⁺ | Loss of •Br radical |

| 117/119 | [C₃H₄Br]⁺ | Cleavage of C3-C4 bond (α-cleavage) |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing molecules in solution, including transient or charged intermediates in a reaction mixture. nih.gov This makes it a powerful tool for elucidating reaction mechanisms. In mechanistic studies involving this compound, ESI-MS could be employed to monitor the reaction progress in real-time. For instance, in a nucleophilic substitution reaction, ESI-MS could potentially detect charged intermediates or the formation of ionic products directly from the reaction solution, providing crucial evidence for the proposed mechanistic pathway. While this technique is highly applicable, specific mechanistic studies on this compound using ESI-MS are not prominently featured in the surveyed literature. nih.gov

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. researchgate.netnih.gov For a chiral molecule like this compound, which possesses a stereocenter at the carbon atom bearing the bromine, single-crystal X-ray diffraction can provide the absolute configuration.

Table 1: Representative Crystallographic Data for an Organobromine Compound.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8333(6) |

| b (Å) | 12.8151(6) |

| c (Å) | 17.1798(8) |

| α (°) | 77.317(4) |

| β (°) | 74.147(4) |

| γ (°) | 66.493(5) |